molecular formula C12H14N2O2 B8325270 1-Tert-butyl-1,2,3,4-tetrahydro-2,3-dioxoquinoxaline

1-Tert-butyl-1,2,3,4-tetrahydro-2,3-dioxoquinoxaline

Cat. No. B8325270
M. Wt: 218.25 g/mol
InChI Key: FXDQDXHXTKKZDO-UHFFFAOYSA-N
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Patent
US04999353

Procedure details

The neat crystals of N-tert-butyl-N-ethoxalyl-o-phenylene diamine (88 g) were heated to 100° C. for 4 h. The crude product hereby deposited from the melt as crystals. After cooling to ambient temperature the solid taken in ether and the product was filtered off as white crystals, m.p. >300° C.
Name
N-tert-butyl-N-ethoxalyl-o-phenylene diamine
Quantity
88 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:5]([C:13]([C:15]([O:17]CC)=O)=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH2:12])([CH3:4])([CH3:3])[CH3:2]>CCOCC>[C:1]([N:5]1[C:6]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:12][C:15](=[O:17])[C:13]1=[O:14])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
N-tert-butyl-N-ethoxalyl-o-phenylene diamine
Quantity
88 g
Type
reactant
Smiles
C(C)(C)(C)N(C1=C(C=CC=C1)N)C(=O)C(=O)OCC
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product was filtered off as white crystals, m.p. >300° C.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N1C(C(NC2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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